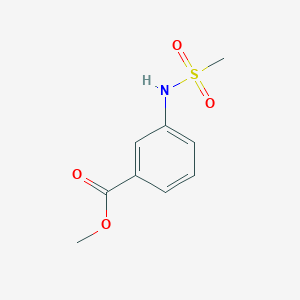

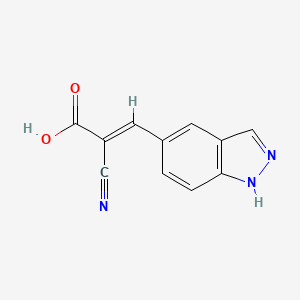

1,2,3,4-Tetrahydroisoquinolina-7-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications .

Aplicaciones Científicas De Investigación

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Biology: It serves as a probe for studying enzyme mechanisms and protein interactions.

Industry: It is used in the synthesis of pharmaceuticals and agrochemicals.

Mecanismo De Acción

Target of Action

The primary target of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a transmembrane receptor tyrosine kinase that specifically recognizes fibrillar collagens as extracellular ligands . It plays a crucial role in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .

Mode of Action

The compound binds to DDR1 with a high affinity, as indicated by a Kd value of 4.7 nM . It suppresses the kinase activity of DDR1, as shown by an IC50 value of 9.4 nM . This inhibition prevents the formation of critical interactions with specific amino acids in the DDR1 protein .

Biochemical Pathways

The inhibition of DDR1 by 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide affects several biochemical pathways. For instance, it has been reported to alleviate bleomycin-induced lung inflammation and pulmonary fibrosis by blocking P38 mitogen-activated protein kinase (p38 MAPK) activation .

Result of Action

The molecular and cellular effects of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide’s action include the dose-dependent inhibition of lipopolysaccharide (LPS)-induced interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha) release in mouse primary peritoneal macrophages . In addition, it exhibits promising in vivo anti-inflammatory effects in a LPS-induced mouse acute lung injury model .

Análisis Bioquímico

Biochemical Properties

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has been reported to interact with Discoidin Domain Receptor 1 (DDR1), a transmembrane receptor tyrosine kinase . DDR1 recognizes fibrillar collagens as extracellular ligands and is involved in fundamental cellular processes, including cell proliferation, migration, adhesion, and matrix remodeling .

Cellular Effects

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide has been found to bind to DDR1 with a Kd value of 4.7 nM and suppress its kinase activity with an IC50 value of 9.4 nM . This interaction influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 1,2,3,4-Tetrahydroisoquinoline-7-carboxamide involves binding interactions with DDR1, leading to the suppression of its kinase activity . This results in changes in gene expression and impacts various cellular processes .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide can be synthesized using various methods. Traditional methods include the Pictet-Spengler reaction, where phenylethylamine reacts with an aldehyde in the presence of an acid catalyst . Another method involves the Bischler-Napieralski reaction, which cyclizes β-phenylethylamine derivatives using phosphorus oxychloride . Recent approaches include enyne metathesis and [2 + 2 + 2] cycloaddition reactions .

Industrial Production Methods

Industrial production of 1,2,3,4-tetrahydroisoquinoline-7-carboxamide typically involves large-scale synthesis using optimized versions of the aforementioned reactions. The choice of method depends on factors such as yield, cost, and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinoline derivatives, which can have different biological activities .

Comparación Con Compuestos Similares

Similar Compounds

- 1,2,3,4-Tetrahydroisoquinoline-3-carboxamide

- 1,2,3,4-Tetrahydroisoquinoline-6-carboxamide

- 1,2,3,4-Tetrahydroisoquinoline-8-carboxamide

Uniqueness

1,2,3,4-Tetrahydroisoquinoline-7-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for developing selective inhibitors and studying structure-activity relationships .

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinoline-7-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c11-10(13)8-2-1-7-3-4-12-6-9(7)5-8/h1-2,5,12H,3-4,6H2,(H2,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPCGMMLZFLMVGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC(=C2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

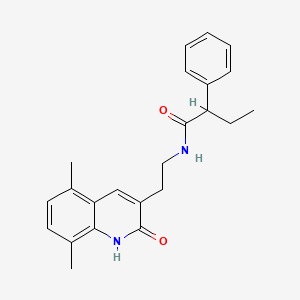

![N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2404966.png)

![N-[(4-methylpiperidin-1-yl)(methylsulfanyl)methylidene]cyclopropanamine hydroiodide](/img/structure/B2404967.png)

![2-(1,3-Dioxo-1H,3H-benzo[de]isoquinolin-2-yl)-N-(3-hydroxy-propyl)-acetamide](/img/structure/B2404971.png)

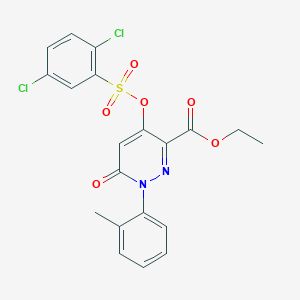

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2404972.png)

![(4-(Pyridin-3-ylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2404974.png)

![N-({[(2-chloro-4-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-phenoxynicotinamide](/img/structure/B2404975.png)

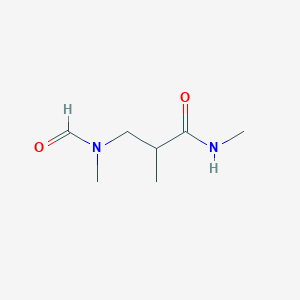

![N-[cyano(2-fluorophenyl)methyl]-2-[methyl(2-nitrophenyl)amino]acetamide](/img/structure/B2404978.png)